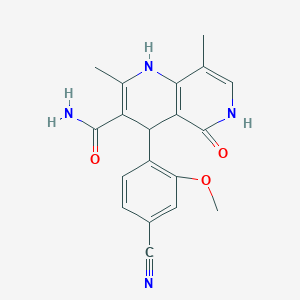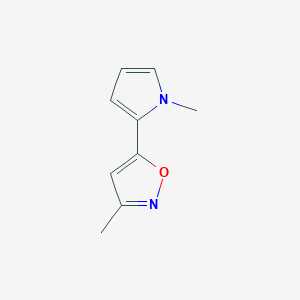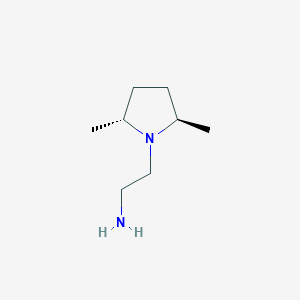
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the nitrogen atom of the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine typically involves the stereospecific synthesis of the pyrrolidine ring followed by the introduction of the ethanamine group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry of the product. For example, the synthesis can start from a chiral precursor such as ®-2,5-dimethylpyrrolidine, which is then reacted with an appropriate reagent to introduce the ethanamine group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to precisely control reaction conditions, such as temperature and pressure, ensuring high stereoselectivity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imines, while reduction can regenerate the original amine. Substitution reactions can produce a variety of N-alkylated derivatives .
Aplicaciones Científicas De Investigación
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine: This compound shares a similar pyrrolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(2R,5R)-2,5-Diphenylphospholanoethane: Another related compound with a similar stereochemistry but different functional groups, used primarily as a ligand in catalysis.
Uniqueness
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-7-3-4-8(2)10(7)6-5-9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
WUMUXVGYNZRIEP-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1CCN)C |
SMILES canónico |
CC1CCC(N1CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


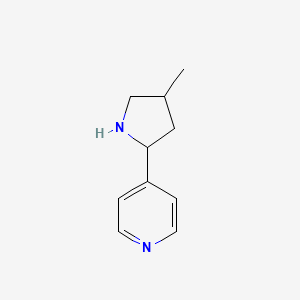
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
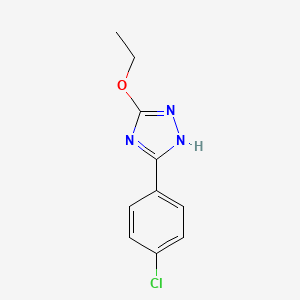
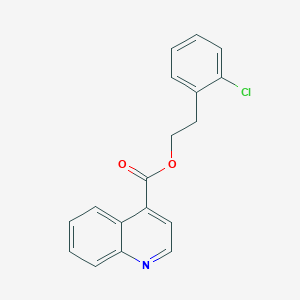
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
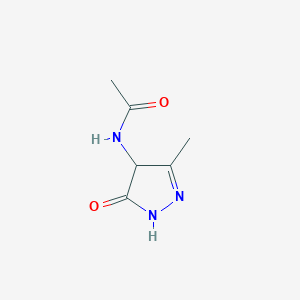
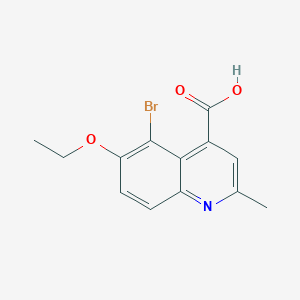
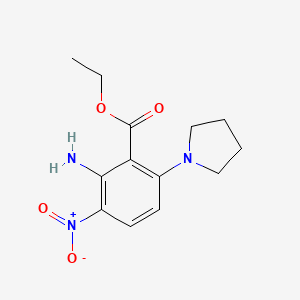


![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
